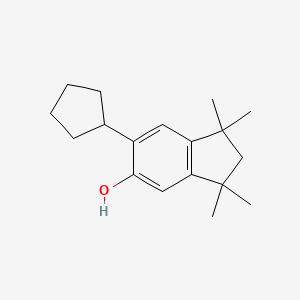
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol is a chemical compound with the molecular formula C18H26O and a molecular weight of 258.398 g/mol . It is characterized by its unique structure, which includes a cyclopentyl group and multiple methyl groups attached to an indan backbone. This compound is known for its stability and specific chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol typically involves several steps, including the formation of the indan backbone and the introduction of the cyclopentyl and methyl groups. The exact synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the indan backbone through cyclization of appropriate precursors.
Alkylation Reactions: Introduction of the cyclopentyl and methyl groups via alkylation reactions using suitable alkylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a lead compound for new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol can be compared with other similar compounds, such as:
6-Cyclopentyl-2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol: A structurally similar compound with slight variations in the indan backbone.
1,1,3,3-Tetramethylindan-5-ol: Lacks the cyclopentyl group, leading to different chemical properties and reactivity.
Cyclopentylmethylindan-5-ol: Contains a cyclopentylmethyl group instead of multiple methyl groups, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its stability and reactivity in various chemical and biological contexts.
Propiedades
Número CAS |
93892-42-3 |
|---|---|
Fórmula molecular |
C18H26O |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
6-cyclopentyl-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C18H26O/c1-17(2)11-18(3,4)15-10-16(19)13(9-14(15)17)12-7-5-6-8-12/h9-10,12,19H,5-8,11H2,1-4H3 |
Clave InChI |
IAXRJXQHJSFPBF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C1C=C(C(=C2)O)C3CCCC3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)

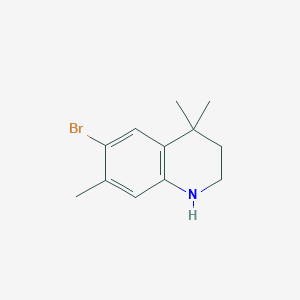

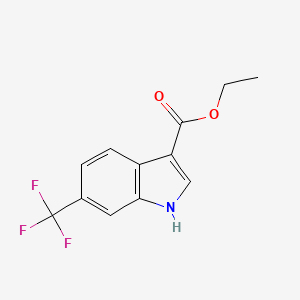
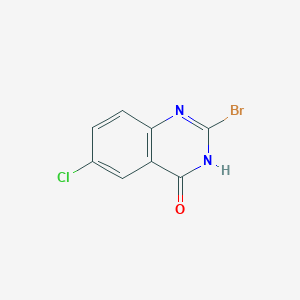
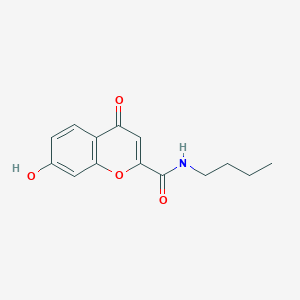


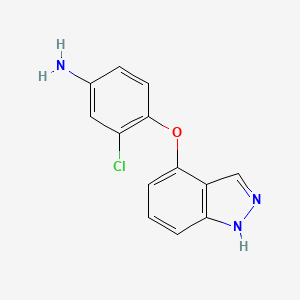

![Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B11858231.png)
![5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11858244.png)
![5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858246.png)
